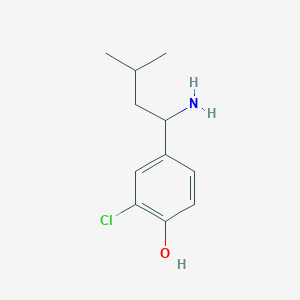

4-(1-Amino-3-methylbutyl)-2-chlorophenol

Description

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

4-(1-amino-3-methylbutyl)-2-chlorophenol |

InChI |

InChI=1S/C11H16ClNO/c1-7(2)5-10(13)8-3-4-11(14)9(12)6-8/h3-4,6-7,10,14H,5,13H2,1-2H3 |

InChI Key |

IZMKBWQYBXNHEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC(=C(C=C1)O)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Amino 3 Methylbutyl 2 Chlorophenol

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 4-(1-Amino-3-methylbutyl)-2-chlorophenol, the analysis identifies two primary strategic disconnections.

The most logical disconnection is at the C-N bond of the primary amine. This is a common strategy for amine synthesis, falling under the category of functional group interconversion (FGI). researchgate.netyoutube.com This disconnection leads to a ketone precursor, 2-chloro-4-(3-methyl-1-oxobutyl)phenol, and an ammonia (B1221849) equivalent. The forward reaction, known as reductive amination, is a reliable method for forming such amines.

A second key disconnection is the C-C bond between the C4 position of the aromatic ring and the branched-chain substituent. This approach breaks the molecule down into the 2-chlorophenol (B165306) core and a five-carbon side chain synthon. In the forward synthesis, this corresponds to an electrophilic aromatic substitution, such as a Friedel-Crafts acylation, to install the side chain onto the phenolic ring. This strategy leverages the activating, para-directing nature of the hydroxyl group to facilitate substitution at the desired C4 position.

Synthetic Routes to the 2-Chlorophenol Core

The 2-chlorophenol moiety serves as the foundational scaffold for the target molecule. Its synthesis can be achieved through several established methods, primarily involving either direct halogenation of phenol (B47542) or the functionalization of an already chlorinated aromatic precursor.

Halogenation Strategies for Phenols

The direct chlorination of phenol is a primary route to 2-chlorophenol. Due to the high reactivity of the phenol ring, this reaction can produce a mixture of ortho- (2-chloro), para- (4-chloro), and dichlorinated products. google.com Achieving high selectivity for the ortho-product requires careful control of reaction conditions and reagents.

One effective method involves using tert-butyl hypochlorite (B82951) in a solvent like carbon tetrachloride. chemicalbook.com Another approach is the direct action of chlorine gas in a nonpolar, perchlorinated hydrocarbon solvent, which can yield 2-chlorophenol in high proportions (90-95%). google.com

Functionalization of Chlorinated Aromatic Precursors

An alternative to direct chlorination of phenol is to start with a chlorinated benzene (B151609) derivative and introduce the hydroxyl group. One such method begins with 2-chlorophenylboronic acid, which can be oxidized to 2-chlorophenol using an oxidant like hydrogen peroxide (H₂O₂). chemicalbook.com Another classic approach involves the diazotization of 2-chloroaniline, followed by hydrolysis of the resulting diazonium salt to yield 2-chlorophenol.

Strategies for Introducing the Branched-Chain Amino Substituent at the C4 Position

With the 2-chlorophenol core synthesized, the next phase is the installation of the 1-amino-3-methylbutyl group at the C4 position, para to the strongly activating hydroxyl group. This is typically accomplished via a two-step sequence involving an initial carbon-carbon bond formation followed by the creation of the amine.

Nucleophilic Addition Approaches

The most common strategy to form the C-C bond at the C4 position is Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves treating 2-chlorophenol with an acylating agent, such as 3-methylbutanoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The powerful ortho-, para-directing effect of the hydroxyl group directs the incoming acyl group to the C4 position, yielding the key intermediate, 2-chloro-4-(3-methyl-1-oxobutyl)phenol. The hydroxyl group's directing ability is a critical factor in the regioselectivity of this reaction. nih.gov

Reductive Amination Techniques for Carbonyl Precursors

The final step in the synthesis is the conversion of the ketone intermediate to the target primary amine. This transformation is most effectively achieved through reductive amination. The process involves the reaction of the ketone with an ammonia source to form an imine in situ, which is then reduced to the amine. A variety of reducing agents can be employed for this step, with the choice often depending on the specific substrate and desired reaction conditions.

Common reagents for this reduction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB), which are mild enough to not reduce the ketone directly but will readily reduce the intermediate imine. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is another viable method.

Table of Mentioned Compounds

Stereoselective Synthesis of the 1-Amino-3-methylbutyl Moiety

The 1-amino-3-methylbutyl group contains a stereogenic center at the carbon atom bonded to the amino group. The creation of this chiral center with a high degree of stereochemical purity is a critical challenge in the synthesis of the target molecule. Two principal strategies for achieving this are asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis. For the formation of chiral amines, methods like asymmetric hydrogenation of imines or reductive amination of ketones are prominent.

In the context of the 1-amino-3-methylbutyl moiety, a precursor ketone, 4-(3-methylbutanoyl)-2-chlorophenol, could be converted to the desired amine via asymmetric reductive amination. This transformation can be achieved using a hydrogen source and a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands. Organocatalysis, using small chiral organic molecules like proline derivatives, has also emerged as a powerful tool for such transformations. mdpi.com Chiral BINOL-derived aldehydes and N-quaternized pyridoxals have been developed as enzyme mimics to catalyze asymmetric reactions of amino acids and their derivatives with high activity and stereoselectivity. nih.gov

| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Typical Substrate | Key Features |

| Transition Metal | [Ir(COD)Cl]₂ with a chiral phosphine (B1218219) ligand | Asymmetric Hydrogenation | Imines, Ketones | High turnover numbers and enantioselectivities. |

| Transition Metal | RuCl₂(diphosphine)(diamine) | Asymmetric Transfer Hydrogenation | Ketones | Uses hydrogen donors like isopropanol (B130326) or formic acid. |

| Organocatalyst | Chiral Phosphoric Acid (e.g., TRIP) | Reductive Amination | Ketones | Metal-free, milder reaction conditions. |

| Organocatalyst | Jørgensen-Hayashi Catalyst (Proline derivative) | Michael Addition | α,β-Unsaturated aldehydes | Forms C-C bonds asymmetrically. mdpi.com |

| Enzyme Mimic | Chiral BINOL aldehyde | α-functionalization | Amino esters | Biomimetic approach with high stereocontrol. nih.gov |

Chiral auxiliary-based synthesis is a robust and well-established method for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For synthesizing the 1-amino-3-methylbutyl moiety, a common strategy involves the use of sulfinamides, such as tert-butanesulfinamide, developed by Ellman. yale.edu This chiral auxiliary can be condensed with a ketone (4-(3-methylbutanoyl)-2-chlorophenol) to form a chiral N-sulfinyl imine. Subsequent reduction of the C=N double bond is highly diastereoselective, with the chiral sulfinyl group directing the hydride attack to one face of the imine. Finally, the auxiliary is removed under mild acidic conditions to yield the enantiomerically pure primary amine. yale.edu Other widely used auxiliaries include Evans' oxazolidinones and pseudoephedrine, which are particularly effective in controlling the stereochemistry of alkylation reactions to form chiral centers. wikipedia.orgsigmaaldrich.com

| Chiral Auxiliary | Typical Application | Attachment Method | Removal Method |

| tert-Butanesulfinamide | Asymmetric synthesis of amines | Condensation with a ketone/aldehyde | Mild acid (e.g., HCl) |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Acylation of the nitrogen atom | Hydrolysis (acidic or basic), Reductive cleavage |

| Pseudoephedrine | Asymmetric alkylation of glycine (B1666218) derivatives | Amide formation with a carboxylic acid | Acid hydrolysis |

| SAMP/RAMP | Asymmetric alkylation of aldehydes/ketones | Hydrazone formation | Ozonolysis or other oxidative cleavage |

Multi-Step Synthesis Pathways for this compound

A complete synthesis of this compound is not extensively documented in readily available literature, necessitating the design of a plausible multi-step pathway based on established organic transformations. A logical retrosynthetic analysis suggests the key steps would involve forming the carbon skeleton and then stereoselectively introducing the amine function.

A potential forward synthesis could be conceptualized as follows:

Friedel-Crafts Acylation: The synthesis can commence with commercially available 2-chlorophenol. A Friedel-Crafts acylation reaction with 3-methylbutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃), would install the 3-methylbutanoyl group onto the phenol ring. The reaction is directed primarily to the para position due to the ortho-para directing nature of the hydroxyl group and steric hindrance at the ortho positions. This step yields the key intermediate, 4-(3-methylbutanoyl)-2-chlorophenol.

Stereoselective Introduction of the Amino Group: The ketone intermediate is the crucial precursor for introducing the chiral amine. This can be achieved via one of the stereoselective methods described previously:

Asymmetric Reductive Amination: The ketone is reacted with an ammonia source (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., a borohydride (B1222165) or H₂) in the presence of a chiral catalyst to directly form the enantiomerically enriched amine.

Chiral Auxiliary Approach: The ketone is first condensed with a chiral auxiliary like (R)- or (S)-tert-butanesulfinamide to form a chiral sulfinylimine. Diastereoselective reduction of this intermediate with a reducing agent like sodium borohydride (NaBH₄), followed by acidic cleavage of the auxiliary, yields the final product, this compound, in high enantiopurity.

An alternative route could involve the synthesis of 4-amino-3-chlorophenol (B108459) as a key intermediate. chemicalbook.comnbinno.comchemicalbook.com This compound can be synthesized from precursors like o-chloronitrobenzene or m-chlorophenol through nitration, reduction, and other functional group manipulations. chemicalbook.compatsnap.com However, attaching the 1-amino-3-methylbutyl side chain to this pre-formed aminophenol is synthetically challenging.

Emerging Synthetic Technologies and Sustainable Approaches

Modern chemical synthesis places increasing emphasis on sustainability, efficiency, and safety. Emerging technologies like flow chemistry and mechanochemistry offer significant advantages over traditional batch processing for the synthesis of aminophenols and their derivatives.

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.govlboro.ac.uk

For the synthesis of substituted aminophenols, flow chemistry can be particularly advantageous:

Hydrogenation/Amination: Catalytic hydrogenation and reductive amination steps can be performed safely and efficiently in packed-bed flow reactors containing a heterogeneous catalyst (e.g., Pd/C). nih.gov This setup allows for precise control of hydrogen pressure and temperature, minimizes catalyst handling, and enables easy product separation. nih.gov The synthesis of paracetamol, a related aminophenol derivative, has been successfully demonstrated in continuous-flow systems. researchgate.net

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical transformations in the solid state or with minimal solvent. rsc.orgnih.gov This solvent-free approach aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying product workup.

The application of mechanochemistry to the synthesis of aminophenols could include:

Nitro Group Reduction: The reduction of a nitro group to an amine is a common reaction in the synthesis of aminophenols. Mechanochemical methods using a solid reducing agent and a catalyst in a ball mill have been shown to be effective for this transformation, as demonstrated in the synthesis of 4-aminophenol (B1666318) from 4-nitrophenol. rsc.org

Amide and C-N Bond Formation: Mechanochemical techniques have been successfully applied to amide bond formation, a reaction related to amine synthesis. nih.govresearchgate.net This suggests that steps involving C-N bond formation in the synthesis of the target molecule or its intermediates could potentially be adapted to solvent-free mechanochemical conditions.

Catalyst-Free and Solvent-Free Reaction Conditions for Related Functionalizations

The synthesis of complex organic molecules like this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. Central to this approach are catalyst-free and solvent-free reaction conditions, which offer significant environmental and economic benefits by minimizing waste, energy consumption, and the use of toxic materials. ias.ac.in

Solvent-free reactions, often conducted with solid reactants or by using one of the reactants as the solvent, can lead to higher reaction rates, improved selectivity, and simplified product isolation. rsc.org Similarly, avoiding catalysts, particularly those based on heavy metals, circumvents issues of cost, toxicity, and contamination of the final product. ias.ac.inorganic-chemistry.org

Several key transformations relevant to the synthesis of substituted aminophenols can be achieved under these eco-friendly conditions. These include the formation of phenols, the introduction of amino groups, and the construction of carbon-nitrogen bonds.

Reductive Amination: A crucial method for forming the amino-alkyl side chain is reductive amination, which involves the reaction of a carbonyl compound with an amine. researchgate.net This process can be performed under solvent-free conditions. For example, sodium borohydride activated by solid acids like p-toluenesulfonic acid monohydrate has been used to facilitate the reductive amination of aldehydes and ketones without a solvent. researchgate.net Another approach utilizes glycerol (B35011) as a green, recyclable solvent, which also participates in the reaction mechanism by forming hydrogen bonds that activate the carbonyl group, enabling a catalyst-free transformation. ias.ac.in

Phenol Synthesis: The formation of the phenol ring itself can be accomplished through green methodologies. The ipso-hydroxylation of arylboronic acids is a powerful technique for synthesizing phenols. rsc.orgresearchgate.net Remarkably, this transformation can be performed rapidly at room temperature without a catalyst, using hydrogen peroxide as a green oxidant. researchgate.net The reaction proceeds efficiently, often within minutes, and can even be conducted under solvent-free conditions, or with a green co-solvent like ethanol. rsc.orgresearchgate.net

The following table summarizes findings from studies on related functionalizations performed under catalyst-free and/or solvent-free conditions, illustrating the viability of these methods for constructing key structural motifs found in this compound.

| Reaction Type | Reactants | Conditions | Key Findings/Yield | Reference |

|---|---|---|---|---|

| Reductive Amination | Aniline (B41778), Benzaldehyde | Sodium borohydride, Glycerol, 70°C | 97% yield in 40 minutes; Glycerol acts as a hydrogen-bonding activator. | ias.ac.in |

| Reductive Amination | Various aldehydes and amines | Sodium borohydride, p-toluenesulfonic acid, solvent-free | A simple and convenient procedure for preparing amines under solvent-free conditions. | researchgate.net |

| Reductive Amination | (S)-(−)-1-phenylethylamine (as a solid ammonium carbamate (B1207046) salt), various aldehydes | Sodium borohydride, solvent-free | High yields of secondary amines; avoids handling liquid amines. | rsc.org |

| ipso-Hydroxylation | Arylboronic acids | Hydrogen peroxide, solvent-free, room temperature | Achieved 99% yield of phenol in 1 minute. | researchgate.net |

| ipso-Hydroxylation | Arylboronic acids | Hydrogen peroxide, ethanol, room temperature | Very rapid (1 minute) and green synthesis with excellent yields without chromatographic purification. | rsc.org |

| Direct Amination | Phenols, 2-bromo-N-phenylpropanamide | KOH, DMSO | A metal-free synthesis of arylamines via direct amination of phenols. | organic-chemistry.org |

Purification and Isolation Techniques in the Context of this compound Synthesis

The effective purification and isolation of the target compound are critical final steps in its synthesis. For a molecule like this compound, which possesses both an acidic phenolic hydroxyl group and a basic amino group, purification strategies must address its amphoteric nature and susceptibility to oxidation. chemcess.com The process typically involves multiple stages, from initial workup to remove bulk impurities to final polishing to achieve high purity.

Initial Workup and Extraction: Following the reaction, the crude mixture is often subjected to a liquid-liquid extraction to separate the product from inorganic salts and highly polar or nonpolar impurities. The pH of the aqueous phase is a critical parameter. Adjusting the pH can selectively protonate or deprotonate the amino and phenol groups, altering the compound's solubility in aqueous and organic layers. For instance, in the purification of p-aminophenol, adjusting the pH to 6.5-7.5 allows for its precipitation while impurities remain in solution. google.com Extraction with solvents like methylene (B1212753) chloride or nitrobenzene (B124822) has also been employed to remove contaminants from aminophenols. chemcess.com Solid-phase extraction (SPE) offers a more modern and efficient alternative for sample clean-up, where the target compound is adsorbed onto a solid sorbent (like C18-bonded silica) and then selectively eluted. mdpi.com

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor. For m-aminophenol, crystallization from hot n-butanol has been described as an effective purification step. epo.org The choice of solvent is crucial and is determined by the solubility profile of the target compound and its impurities.

Chromatographic Methods: When crystallization or extraction is insufficient, various chromatographic techniques are employed for high-purity isolation. nih.gov

Column Chromatography: This is a standard method where the crude mixture is passed through a column of stationary phase (e.g., silica (B1680970) gel or alumina), and components are separated based on their differential adsorption and elution with a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for both analysis and purification of phenolic compounds. bibliotekanauki.pl Preparative HPLC can be used to obtain highly pure fractions of the final product.

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample. mdpi.com It has been successfully used for the preparative isolation of phenolic compounds from crude extracts. nih.gov

Given the tendency of aminophenols to oxidize, it is often recommended to perform purification steps in the presence of antioxidants or reducing agents like sodium dithionite (B78146) or sodium sulfite. chemcess.com Chelating agents may also be added to sequester heavy-metal ions that can catalyze oxidation. chemcess.com

The following table compares various purification techniques relevant to the isolation of this compound.

| Technique | Principle | Applicability for Aminophenols | Advantages | Limitations |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on differential solubility. | Initial workup; removal of salts and major impurities by adjusting pH. google.comgoogle.com | Scalable, cost-effective for bulk separation. | Requires large solvent volumes; emulsion formation can be an issue. |

| Crystallization | Separation of a pure solid from a solution by manipulating solubility (e.g., cooling, solvent change). | Primary purification method to obtain solid, high-purity product. epo.org | Can yield very pure compounds; scalable. | Requires a suitable solvent system; may not remove closely related impurities. |

| Solid-Phase Extraction (SPE) | Adsorption of the compound onto a solid sorbent, followed by selective elution. | Sample clean-up and concentration prior to analysis or final purification. mdpi.com | Efficient, uses less solvent than LLE, can be automated. | Limited capacity; primarily for clean-up, not bulk purification. |

| Column Chromatography | Separation based on differential adsorption onto a solid stationary phase. | Isolation of the target compound from reaction byproducts. | Versatile; applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive; potential for product degradation on the stationary phase. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and high-pressure solvent delivery. | Final polishing step to achieve high purity; analytical quantification. bibliotekanauki.pl | Excellent resolution and purity. | Expensive; limited sample loading in preparative scale. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. | Purification of polar and potentially unstable compounds. nih.gov | No irreversible adsorption; high sample recovery. mdpi.com | Requires specialized equipment; separation can be slower than HPLC. |

Chemical Reactivity and Transformation Mechanisms of 4 1 Amino 3 Methylbutyl 2 Chlorophenol

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a versatile functional group that can undergo reactions both at the oxygen atom and on the aromatic ring it activates.

The oxygen atom of the phenolic hydroxyl group possesses lone pair electrons, rendering it nucleophilic. This allows for O-alkylation and O-acylation reactions, typically after deprotonation to form a more potent phenoxide nucleophile.

O-Alkylation: This reaction involves the conversion of the hydroxyl group into an ether. The phenol (B47542) is first treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another suitable alkylating agent in a nucleophilic substitution reaction, typically following an SN2 mechanism. For compounds containing both an amine and a hydroxyl group, selective O-alkylation can be achieved by carefully choosing reaction conditions, sometimes involving protection of the more nucleophilic amino group. researchgate.net

O-Acylation: This process forms an ester from the phenolic hydroxyl group. The reaction typically occurs with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct and can also act as a catalyst. The mechanism is a nucleophilic acyl substitution, where the phenol attacks the electrophilic carbonyl carbon of the acylating agent.

| Reaction Type | Reagents | Product | General Mechanism |

|---|---|---|---|

| O-Alkylation | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Alkoxyarene (Ar-O-R) | Nucleophilic Substitution (SN2) |

| O-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) with Base (e.g., Pyridine) | Aryl Ester (Ar-O-COR) | Nucleophilic Acyl Substitution |

The aromatic ring of 4-(1-Amino-3-methylbutyl)-2-chlorophenol is subject to electrophilic aromatic substitution, and the position of the incoming electrophile is directed by the existing substituents. The directing effects are determined by a combination of resonance and inductive effects.

The substituents on the ring are:

-OH (hydroxyl): A strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org

-Cl (chloro): A deactivating group due to its inductive electron-withdrawing effect, but an ortho, para-director because its lone pairs can be donated via resonance. uci.edu

-CH(NH₂)R (alkylamino): An activating group and an ortho, para-director.

The positions available for substitution are C3, C5, and C6.

The hydroxyl group strongly directs incoming electrophiles to its ortho (C6) and para (C4) positions. Since the C4 position is already substituted, the primary site activated by the -OH group is C6.

The chlorine atom directs to its ortho (C3) and para (C5) positions.

The alkyl group directs to its ortho (C3, C5) positions.

| Substituent | Reactivity Effect | Directing Effect | Primary Directed Positions |

|---|---|---|---|

| -OH (at C1) | Strongly Activating | ortho, para | C6 (C4 is blocked) |

| -Cl (at C2) | Deactivating | ortho, para | C3, C5 |

| -Alkyl (at C4) | Activating | ortho, para | C3, C5 |

Phenols, including chlorophenols, can undergo oxidation-reduction (redox) reactions. An oxidation-reduction reaction involves the transfer of electrons between two species, where one is oxidized (loses electrons) and the other is reduced (gains electrons). libretexts.org

The oxidation of chlorophenols often proceeds via a one-step process to form a phenoxium ion, which can then dimerize to form products like quinone ethers. uark.edu The oxidation potential of chlorophenols varies depending on the number and position of the chlorine substituents. uark.eduuark.edu The oxidation mechanism can be initiated by chemical oxidants or electrochemical processes. For instance, oxidation by manganese oxides involves the formation of a surface complex, followed by the generation of phenoxy radicals, which then undergo coupling and further oxidation to yield end products such as coupling dimers and p-(hydro)quinone derivatives. nih.gov Electrochemical oxidation can lead to degradation and mineralization, forming intermediates like hydroquinone, benzoquinone, and various carboxylic acids. nih.gov

Reactions of the Primary Amine Group

The primary amine (-NH₂) group is characterized by its nucleophilicity and basicity, owing to the lone pair of electrons on the nitrogen atom.

N-Alkylation: Primary amines are strong nucleophiles and readily react with alkyl halides in a nucleophilic aliphatic substitution reaction to form secondary amines. wikipedia.org This reaction is often difficult to control, as the secondary amine product is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org To achieve selective monoalkylation, a large excess of the starting amine may be used, or specialized strategies like using amine hydrobromides under controlled pH can be employed. rsc.org N-alkylation can also be achieved using alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Ru, Ir), which is considered a greener method. nih.govacs.org

N-Acylation: Primary amines react rapidly with acid chlorides or acid anhydrides to form N-substituted (secondary) amides. The reaction is a nucleophilic acyl substitution. Unlike N-alkylation, this reaction is easily controlled and stops after the formation of the amide. libretexts.org The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, preventing further acylation. libretexts.org A base is typically added to neutralize the HCl byproduct. libretexts.org

Primary amines react with aldehydes or ketones to form imines, which are also known as Schiff bases. chemistrysteps.comlibretexts.org These compounds contain a carbon-nitrogen double bond (C=N). The reaction is typically acid-catalyzed and is reversible. libretexts.orglibretexts.org

The mechanism involves two main stages:

Nucleophilic Addition: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglumenlearning.com

Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, turning the hydroxyl group into a good leaving group (water). lumenlearning.com Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. libretexts.orglibretexts.org

The pH of the reaction must be carefully controlled; it is generally optimal near a pH of 5. libretexts.orglumenlearning.com If the pH is too low, the amine reactant becomes protonated and non-nucleophilic. libretexts.orglibretexts.org If the pH is too high, there is not enough acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water. libretexts.orglumenlearning.com

Diazotization and Coupling Reactions

The primary aromatic amine group in this compound is susceptible to diazotization, a cornerstone reaction in synthetic organic chemistry. This process involves the treatment of the amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate.

The mechanism commences with the protonation of nitrous acid by the strong acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amino group of this compound then attacks the nitrosonium ion, forming an N-nitrosamine intermediate after deprotonation. Subsequent tautomerization and protonation of the oxygen atom, followed by the elimination of a water molecule, yields the aryl diazonium salt.

These diazonium salts are highly reactive and are typically used immediately in subsequent reactions. One of the most significant applications is in azo coupling reactions. The diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds (coupling components), such as phenols or anilines, to form azo compounds, which are often highly colored and used as dyes. The electrophilic attack usually occurs at the para position of the coupling component, unless this position is blocked. In the context of this compound, after diazotization, it could itself act as a coupling partner if another diazotized amine is used, though self-coupling is also a possibility under certain conditions.

The stability and reactivity of the diazonium salt are influenced by the substituents on the aromatic ring. The electron-donating hydroxyl group and the alkyl group can influence the electron density of the ring, while the electron-withdrawing chlorine atom also plays a role.

| Reagent | Conditions | Product Type |

| NaNO₂, HCl | 0-5 °C | Aryl diazonium salt |

| Aryl diazonium salt, Phenol | Mildly alkaline | Azo compound |

| Aryl diazonium salt, Aniline (B41778) | Mildly acidic | Azo compound |

Reactions Involving the Branched Alkyl Chain Adjacent to the Amine

The 1-amino-3-methylbutyl side chain of this compound possesses a chiral center at the carbon atom bonded to the amino group and the aromatic ring. This stereocenter can influence the stereochemistry of reactions involving the side chain. The branched alkyl group is relatively unreactive under many conditions; however, the proximity of the amino and hydroxyl groups can lead to specific intramolecular interactions and reactions.

Reactions can be envisioned that target the N-H bonds of the amino group, such as acylation or alkylation, which would proceed via standard nucleophilic attack of the nitrogen on an appropriate electrophile. The steric bulk of the 3-methylbutyl group might influence the rate of these reactions compared to less hindered amines.

Oxidative reactions could potentially affect the benzylic C-H bond (the bond between the chiral carbon and the aromatic ring), although this is generally a strong bond. Under harsh oxidative conditions, cleavage of the side chain could occur.

Under specific catalytic conditions, intramolecular cyclization reactions might be possible. For instance, if the amino group were transformed into a suitable leaving group, an intramolecular Friedel-Crafts-type reaction could potentially lead to the formation of a new ring system, although this would be challenging due to the presence of the deactivating chlorine and activating hydroxyl group.

Reactivity of the Chlorine Substituent

The chlorine atom attached to the aromatic ring is a key functional group that can participate in several important chemical transformations, primarily nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The chlorine atom of this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The rate of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of the electron-donating hydroxyl and amino groups (after deprotonation of the phenol or protonation of the amine) and the alkyl group generally disfavors the classical SNAr mechanism, which is accelerated by electron-withdrawing groups.

For a classical SNAr reaction to proceed, an addition-elimination mechanism is followed. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate. In the case of this compound, the lack of strong electron-withdrawing groups makes the SNAr reaction challenging under standard conditions.

However, alternative pathways for nucleophilic substitution on halophenols have been developed. One such method involves a homolysis-enabled electronic activation strategy, where the generation of a phenoxyl radical can transiently activate the ring towards nucleophilic attack.

| Nucleophile | Conditions | Product |

| RO⁻ | High Temperature/Pressure | Alkoxy derivative |

| NH₃ | High Temperature/Pressure | Amino derivative |

| CN⁻ | Transition metal catalysis | Cyano derivative |

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chlorine substituent in this compound can serve as a handle for such transformations. Reactions like the Suzuki, Heck, and Sonogashira couplings are prominent examples.

In a typical Suzuki coupling, the chloro-substituted phenol would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, especially with less reactive aryl chlorides.

The Heck reaction would involve the palladium-catalyzed reaction of the aryl chloride with an alkene to form a substituted alkene. The Sonogashira coupling would enable the formation of a C-C bond with a terminal alkyne. These reactions provide a versatile means to further functionalize the aromatic ring.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Aryl/vinyl boronic acid | Pd catalyst, base | C-C (sp²-sp²) |

| Heck Coupling | Alkene | Pd catalyst, base | C-C (sp²-sp²) |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | C-C (sp²-sp) |

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups (hydroxyl, amino, and chloro) on the this compound molecule allows for a variety of intermolecular and intramolecular reaction pathways.

Intermolecularly, the phenolic hydroxyl group can undergo O-alkylation or O-acylation. The amino group can similarly be N-alkylated or N-acylated. Hydrogen bonding between molecules will also play a significant role in the physical properties and reactivity of the compound.

Intramolecular reactions are particularly interesting due to the potential for forming cyclic structures. For instance, under appropriate conditions, an intramolecular cyclization could occur between the amino group and a derivative of the phenolic hydroxyl group, or vice-versa, to form heterocyclic compounds. The formation of five, six, or seven-membered rings is generally favored. For example, if the phenolic oxygen were to act as a nucleophile, it could potentially displace a suitably activated group on the side chain, although this would require derivatization of the amino group.

Another possibility is an intramolecular reaction involving the chlorine substituent. For example, if the amino group were to be acylated with a group containing a nucleophilic center, this could potentially lead to an intramolecular cyclization onto the aromatic ring via nucleophilic substitution of the chlorine, though this would be subject to the electronic limitations discussed in section 5.3.1.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of the aromatic ring and its substituents in this compound is governed by the electronic and steric effects of the various groups attached to it.

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance (+R effect). This enhances the ring's nucleophilicity, making it more susceptible to electrophilic aromatic substitution.

Amino Group (-NH₂ in the side chain): While not directly attached to the ring, the amino group's basicity can influence reactions by becoming protonated. The alkylamino group is generally considered electron-donating through an inductive effect (+I effect).

Branched Alkyl Group (-CH(NH₂)CH₂CH(CH₃)₂): This group is electron-donating through an inductive effect (+I effect), thus activating the ring towards electrophilic substitution. It also exerts a steric effect that can influence the regioselectivity of reactions.

For nucleophilic aromatic substitution, the cumulative electron-donating effects of the hydroxyl and alkyl groups will deactivate the ring towards SNAr, making the substitution of the chlorine atom more difficult.

Thermodynamically, the stability of intermediates and products will be influenced by these substituent effects. For example, in electrophilic substitution, the resonance stabilization of the arenium ion intermediate by the hydroxyl group will lower the activation energy of the reaction.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |

| -OH | -I | +R | Activating | Ortho, Para |

| -Cl | -I | +R | Deactivating | Ortho, Para |

| -Alkyl | +I | N/A | Activating | Ortho, Para |

Exploration of Derivatives and Analogues of 4 1 Amino 3 Methylbutyl 2 Chlorophenol

Design Principles for Structural Modification

The design of derivatives and analogues of 4-(1-amino-3-methylbutyl)-2-chlorophenol is guided by established principles in medicinal chemistry. The primary goal is to systematically alter the molecule's structure to optimize its physicochemical properties, target engagement, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: The core principle involves making discrete modifications to different parts of the molecule and assessing the impact on its biological activity. For this scaffold, key areas for modification include the substituents on the aromatic ring, the nature of the substitution on the amino group, and the length and branching of the alkyl chain.

Isosteric and Bioisosteric Replacement: Functional groups or atoms can be replaced with others that have similar physical or chemical properties. For instance, the chloro group on the phenol (B47542) ring could be replaced with a fluorine or a trifluoromethyl group to modulate electronic properties and metabolic stability. The phenolic hydroxyl group could be replaced with a bioisostere like a carboxylic acid or tetrazole to alter acidity and binding interactions.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and pKa are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. N-acylation, for example, can decrease the basicity of the amino group and increase lipophilicity. Modifications to the alkyl chain can also significantly impact lipophilicity. mdpi.com

Prodrug Strategies: The primary amine and phenolic hydroxyl groups are ideal handles for creating prodrugs. Esterification of the phenol or formation of a cleavable amide with the amine can improve bioavailability or target delivery, with the active parent compound being released in vivo.

Scaffold Hopping: In a broader approach, the 2-chlorophenol (B165306) core could be replaced entirely with other aromatic or heterocyclic systems (e.g., quinazoline, pyridine) while retaining the key pharmacophoric elements, such as the aminoalkyl side chain, to discover novel chemical series.

Synthesis of Aryl-Substituted Analogues Derived from this compound

Modification of the aromatic ring can profoundly influence the molecule's electronic and steric properties, affecting target binding and metabolism. Starting from a protected form of the parent compound or a suitable precursor like 4-amino-3-chlorophenol (B108459), several synthetic strategies can be employed. chemicalbook.compatsnap.com

Nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions are powerful tools for introducing new aryl or alkyl groups. The reactivity of the chloro-substituted phenol ring allows for regioselective modifications. nih.govresearchgate.net For example, the chlorine atom could potentially be replaced by other nucleophiles under specific conditions, or the ring could be further functionalized through electrophilic aromatic substitution, guided by the existing activating hydroxyl and aminoalkyl groups (once appropriately protected).

A general approach could involve the synthesis of an α-aryl amino acid derivative, which is then elaborated to form the final compound. beilstein-journals.org This allows for the introduction of diverse aryl groups at a different position of the amino acid backbone before its attachment to the phenolic core.

Table 1: Potential Aryl Modifications and Synthetic Strategies

| Modification Type | Example Substituent | Synthetic Strategy | Potential Impact |

|---|---|---|---|

| Replacement of Chlorine | -F, -CN, -OR | Nucleophilic Aromatic Substitution (SNAr) | Modulate electronic properties, metabolic stability |

| Addition of Aryl/Heteroaryl Group | -Phenyl, -Pyridyl | Suzuki or Stille Cross-Coupling | Introduce new binding interactions, alter solubility |

| Addition of Alkyl Group | -CH3, -CF3 | Kumada Cross-Coupling or Friedel-Crafts Alkylation | Increase lipophilicity, alter steric profile |

| Ring Annulation | Fused heterocyclic ring (e.g., benzofuran) | Intramolecular cyclization reactions | Create rigid, conformationally constrained analogues |

Synthesis of N-Substituted Amino Derivatives

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups (methyl, ethyl, cyclopropyl (B3062369), etc.), converting the primary amine to a secondary or tertiary amine.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amide derivatives. This modification neutralizes the basicity of the nitrogen atom and can be used to introduce a wide variety of functional groups.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) produces sulfonamides, which are stable and can act as hydrogen bond acceptors. researchgate.net

Formation of Schiff Bases: Condensation with aldehydes or ketones can form imines (Schiff bases), which can be biologically active themselves or serve as intermediates for N-alkylation via reduction. mdpi.com

Table 2: Examples of N-Substituted Derivatives and Synthetic Methods

| Derivative Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| N-Alkyl | Alkyl halide (e.g., CH3I), base; or Aldehyde/Ketone, NaBH(OAc)3 | Secondary/Tertiary Amine |

| N-Acyl | Acyl chloride or anhydride (B1165640), base; or Carboxylic acid, EDC/HOBt | Amide |

| N-Sulfonyl | Sulfonyl chloride (e.g., TsCl), base | Sulfonamide |

| N-Aryl | Aryl halide, Pd-catalyst (Buchwald-Hartwig amination) | Secondary Arylamine |

Modifications of the Branched Alkyl Chain

The 3-methylbutyl (isopentyl) side chain plays a crucial role in the molecule's interaction with its biological target, primarily through steric and hydrophobic interactions. Modifying its length, branching, or rigidity can fine-tune these interactions.

Synthesis of these analogues would typically require starting from different amino acid precursors or employing multi-step synthetic routes to build the desired side chain.

Varying Chain Length and Branching: Replacing the L-leucine precursor with other natural or unnatural amino acids like valine (isopropyl side chain), isoleucine (sec-butyl side chain), or norvaline (n-propyl side chain) would generate a library of analogues with systematically varied steric bulk near the chiral center. researchgate.net

Introduction of Cycloalkyl Groups: Incorporating cyclic structures, such as cyclopropyl or cyclohexyl groups, in place of the branched alkyl chain can introduce conformational rigidity. This can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.

Introduction of Polar Functional Groups: While typically a hydrophobic region, the introduction of a hydroxyl or ether group into the alkyl chain could improve solubility or introduce a new hydrogen bonding interaction point.

Table 3: Potential Modifications of the Alkyl Side Chain

| Modification | Example Side Chain | Rationale |

|---|---|---|

| Change Branching | -CH(CH3)2 (Valine-derived) | Alter steric profile and hydrophobic interactions |

| Reduce Chain Length | -CH2CH3 (Norvaline-derived) | Probe space limitations in the binding pocket |

| Incorporate Rings | -Cyclohexyl | Introduce conformational constraint |

| Increase Lipophilicity | -CH2-Phenyl (Phenylalanine-derived) | Enhance hydrophobic interactions |

Development of Conjugates and Hybrid Molecules

Conjugating the parent molecule to another chemical entity can create hybrid molecules with novel mechanisms of action or improved drug delivery properties. nih.gov This strategy can lead to dual-acting compounds or targeted delivery systems. nih.gov

Peptide Conjugates: The primary amine can be coupled to amino acids or peptides to improve cell permeability or target specific tissues. The conjugation of bioactive molecules to peptides is a successful method for developing new leads with greater potency and selectivity. nih.gov

"Trojan Horse" Strategy: The molecule can be linked to a substrate that is actively transported into cells, such as a siderophore. This approach is particularly useful for targeting microbial cells by hijacking their nutrient uptake systems. nih.gov

Hybrid Molecules: this compound can be covalently linked to another pharmacologically active agent. The resulting hybrid may exhibit a synergistic effect, a broader spectrum of activity, or a reduced likelihood of developing resistance compared to the individual components. nih.gov

The synthesis of these conjugates typically involves forming a stable linker, often an amide or ester bond, between the parent molecule and the second entity, requiring orthogonal protecting group strategies to ensure selective reaction at the desired site.

Table 4: Strategies for Conjugate and Hybrid Molecule Development

| Conjugate Type | Conjugated Moiety | Design Rationale | Linkage Chemistry |

|---|---|---|---|

| Peptide Conjugate | Amino acids, cell-penetrating peptides | Enhance cell uptake, improve solubility | Amide bond formation |

| Siderophore Conjugate | Siderophore (e.g., enterobactin (B1671361) analogue) | Active transport into bacteria ("Trojan Horse") | Amide or ester linkage |

| Dual-Action Hybrid | Another bioactive compound | Synergistic activity, broader spectrum | Stable covalent linker |

Non Pharmaceutical Chemical and Materials Science Applications of 4 1 Amino 3 Methylbutyl 2 Chlorophenol and Its Derivatives

Applications as Intermediates in Fine Chemical Synthesis (e.g., dyestuffs, pigments)

Aminophenol derivatives are well-established precursors in the synthesis of a wide array of dyes and pigments. The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes, which constitute a large and commercially important class of colorants. For instance, disazo disperse dyes have been synthesized using 2,4-dichloroaniline (B164938) and 3-aminophenol (B1664112), demonstrating the utility of chlorinated aminophenols in creating dyes with specific properties. scialert.net

Furthermore, compounds like 4-amino-3-methylphenol (B1666317) are used as developer components in oxidative hair dyes. googleapis.com The presence of the amino and hydroxyl groups allows for oxidative coupling reactions that form stable, colored molecules within the hair shaft. It is plausible that 4-(1-Amino-3-methylbutyl)-2-chlorophenol could be explored for similar applications, with the alkyl and chloro substituents potentially modifying the final color, solubility, and binding properties of the dye.

Table 1: Examples of Aminophenol Derivatives in Dye Synthesis

| Aminophenol Derivative | Type of Dye/Pigment | Application |

|---|---|---|

| 3-Aminophenol | Disazo Disperse Dyes | Textile Dyeing scialert.net |

| 4-Amino-3-methylphenol | Oxidative Dyes | Hair Colorants googleapis.com |

Potential as Building Blocks for Polymeric Materials

Aminophenols can be polymerized through oxidative or electrochemical methods to form polyaminophenols, which are a class of conducting polymers. tandfonline.commdpi.com These polymers are of interest for applications in electronics, sensors, and anti-corrosion coatings due to their electrical conductivity and redox properties. The specific substitution pattern on the aminophenol monomer can significantly influence the properties of the resulting polymer, such as solubility, processability, and conductivity.

For example, copolymers of aniline (B41778) and 3-aminophenol derivatives with oligo(oxyethylene) side chains have been synthesized to create water-soluble conducting polymers. acs.org The bulky 1-amino-3-methylbutyl group in this compound could impart increased solubility and modify the morphology of the resulting polymer. The chlorine atom could also influence the electronic properties and stability of the polymer backbone.

Table 2: Properties of Polymers Derived from Aminophenol Isomers

| Monomer | Polymer Abbreviation | Key Property | Potential Application |

|---|---|---|---|

| o-Aminophenol | PoAP | Soluble in acid | Conducting Polymer tandfonline.com |

| m-Aminophenol | PmAP | Soluble in base | Conducting Polymer tandfonline.com |

Use in Agrochemical Research (excluding safety/toxicology profiles)

The aminophenol scaffold is present in various agrochemicals. Market research indicates that aminophenols are utilized as intermediates in the production of fungicides, insecticides, and herbicides. precedenceresearch.com The biological activity of these compounds is often dependent on the specific substituents on the aromatic ring.

While no direct agrochemical applications of this compound have been reported, its structural features suggest potential for exploration in this area. The chlorinated phenol (B47542) moiety is a common feature in many pesticides, and the amino group provides a handle for further chemical modification to create a diverse library of compounds for screening. Research into aminophenoxazinone derivatives, synthesized from 2-aminophenols, as potential natural herbicides further highlights the relevance of the aminophenol structure in agrochemical discovery. mdpi.com

Role in Analytical Reagents and Sensor Development

Derivatives of aminophenols have found applications in the development of analytical reagents and sensors. For instance, 4-aminopyrazolone derivatives are used as chromogenic agents for the spectrophotometric determination of phenols. researchgate.net These reagents react with phenols to produce colored compounds, allowing for their quantitative analysis.

In the realm of sensor technology, a piezoelectric crystal sensor for the detection of bacteria was developed by immobilizing antibodies on a poly-m-aminophenol film. tandfonline.com This demonstrates the potential of polymers derived from aminophenols to serve as a matrix for biosensors. The specific functional groups of this compound could be leveraged to design new analytical reagents with specific selectivity or to create functionalized polymer films for sensor applications. The inherent fluorescence of some p-aminophenol derivatives also suggests their potential use as fluorescent probes. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The ability of aminophenols to form hydrogen bonds through their amino and hydroxyl groups makes them interesting building blocks for supramolecular chemistry. The study of supramolecular synthons in the crystal structures of aminophenols reveals their capacity to form well-defined hydrogen-bonded networks. researchgate.net These non-covalent interactions can be used to direct the self-assembly of molecules into ordered structures, such as nanofibers and nanotubes.

The specific stereochemistry and steric bulk of the 1-amino-3-methylbutyl group, along with the chlorine atom, in this compound would likely influence its self-assembly behavior. By understanding and controlling these interactions, it may be possible to design novel supramolecular architectures with specific functions, for example, in drug delivery or materials science. The principles of host-guest recognition, a core concept in supramolecular chemistry, could also be applied to derivatives of this compound. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Amino-3-chlorophenol (B108459) |

| 2,4-dichloroaniline |

| 3-aminophenol |

| 4-amino-3-methylphenol |

| o-Aminophenol |

| m-Aminophenol |

| p-Aminophenol |

| Aniline |

| 2-aminophenols |

| 4-aminopyrazolone |

Future Research Directions and Methodological Challenges

Development of Chemo- and Regioselective Synthetic Transformations

The synthesis of highly substituted phenols like 4-(1-Amino-3-methylbutyl)-2-chlorophenol with precise control over the substitution pattern is a persistent challenge in organic chemistry. oregonstate.edu The phenolic hydroxyl group is a strongly activating ortho-, para-director, which can lead to a lack of selectivity and the formation of multiple products in electrophilic aromatic substitution reactions. patsnap.com Future research must therefore focus on developing novel synthetic strategies that offer high chemo- and regioselectivity.

Key challenges and research opportunities include:

Directed C-H Functionalization: A primary challenge is the selective introduction of substituents onto the phenol (B47542) ring. Modern approaches using directing groups can overcome the inherent reactivity patterns of the phenol. nih.gov Research into using the existing hydroxyl or a transiently installed directing group to guide the introduction of the chloro and aminoalkyl substituents at the desired positions would be a significant advancement. Palladium-catalyzed methods have shown promise for the regioselective C-H bond allylic alkylation of electron-rich phenols, offering a potential strategy for constructing the side chain. acs.org

Stereoselective Synthesis: The 1-amino-3-methylbutyl side chain contains a chiral center. A crucial goal for future synthetic efforts will be the development of asymmetric syntheses to produce enantiomerically pure forms of the compound. This could involve chiral catalysts, auxiliaries, or resolutions to isolate the desired stereoisomer, which is critical as different enantiomers can have distinct biological activities or material properties.

Cascade Reactions: Designing multi-step reactions that can be performed in a single pot (cascade reactions) would offer a more efficient and atom-economical synthesis. researchgate.net For instance, a cycloaddition cascade could be envisioned to construct the substituted phenolic core in one go, with the substituents pre-installed on the reaction partners to ensure complete regiochemical control. oregonstate.edu

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. jetir.org These technologies can process vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and design novel molecules with desired properties. nih.govchemcopilot.com

For this compound, AI and ML can be applied in several ways:

Retrosynthesis Prediction: Computer-aided synthesis planning (CASP) tools, powered by AI, can analyze the target molecule and propose multiple viable synthetic pathways by recursively breaking it down into simpler, commercially available starting materials. acs.org This can help chemists identify novel and more efficient routes that might not be obvious through traditional analysis.

Reaction Outcome and Condition Optimization: ML models can predict the success, yield, and selectivity of a given chemical reaction under various conditions (e.g., catalyst, solvent, temperature). jetir.orgeurekalert.org This predictive power can significantly reduce the amount of trial-and-error experimentation needed to synthesize or derivatize the target compound, saving time and resources. chemcopilot.com

De Novo Compound Design: By learning the structure-property relationships from existing chemical databases, generative AI models can design new derivatives of this compound. These models could be tasked with optimizing for specific non-pharmaceutical properties, such as enhanced antioxidant capacity or specific binding affinities for materials science applications.

Advancements in High-Throughput Screening for Chemical Reactivity

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions in parallel, dramatically accelerating the process of reaction discovery and optimization. acs.org This methodology is particularly well-suited for tackling the challenges associated with the synthesis of complex molecules like this compound.

Future applications of HTS in this context include:

Rapid Optimization of Catalytic Reactions: The synthesis of this compound likely involves transition-metal-catalyzed cross-coupling reactions. acs.org HTS can be used to screen vast libraries of ligands, catalysts, bases, and solvents to quickly identify the optimal conditions for achieving high yield and selectivity. acs.org

Miniaturization and Automation: Modern HTS platforms enable experiments to be run on a nanomole scale, which is crucial when dealing with precious starting materials or intermediates. scienceintheclassroom.org Automation allows for thousands of experiments to be conducted in a single day, providing a comprehensive picture of the reaction landscape. scienceintheclassroom.org

Discovery of Novel Transformations: HTS is a powerful tool for discovering entirely new reactions. By screening a diverse set of reagents and catalysts against the core structure or its precursors, researchers can identify unexpected but useful chemical transformations for creating novel derivatives. acs.orgunchainedlabs.com

Deeper Theoretical Understanding of Complex Reaction Mechanisms

A fundamental understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for the rational design of improved synthetic methods. chemrxiv.org Theoretical and computational chemistry provides powerful tools to investigate these mechanisms at the molecular level.

Key areas for theoretical investigation include:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to model the reaction pathways for the synthesis of the target molecule. rsc.org These calculations can determine the energies of reactants, transition states, and products, providing insights into the reaction kinetics and thermodynamics. researchgate.net This can help explain observed regioselectivity or predict which reaction conditions are most likely to be successful.

Modeling Reaction Intermediates: Understanding the structure and stability of reaction intermediates is crucial. For halogenated phenols, reactions can proceed through various intermediates, including radical species. researchgate.netnih.gov Theoretical studies can elucidate the role of these intermediates and how they influence the final product distribution.

Solvent and Catalyst Effects: Computational models can simulate how different solvents and catalysts interact with the reacting molecules. This can help in selecting the optimal reaction medium and catalyst to enhance reaction rates and control selectivity, moving beyond simple empirical screening.

Expanding the Scope of Non-Pharmaceutical Applications Through Derivatization

While many complex organic molecules are initially investigated for medicinal purposes, their unique structures often lend themselves to a wide range of other applications. Aminophenols and their derivatives are versatile precursors used in the dye and photographic industries and as intermediates for agrochemicals, polymers, and antioxidants. researchgate.netresearchgate.net

Future research should focus on creating derivatives of this compound to explore potential non-pharmaceutical applications:

Materials Science: The phenolic hydroxyl and amino groups are excellent sites for polymerization. Derivatives could be synthesized and investigated as monomers for creating novel polymers with unique thermal or mechanical properties.

Agrochemicals: The substituted phenol motif is present in many herbicides and fungicides. By modifying the side chain and substitution pattern on the ring, it may be possible to develop new agrochemicals.

Environmental Applications: Some aminophenol-based compounds are being explored for their potential in environmental remediation, where they can participate in the degradation of pollutants. kajay-remedies.com Research could investigate whether derivatives of this compound possess similar capabilities.

Antioxidants: Phenolic compounds are well-known for their antioxidant properties. Derivatization could be used to enhance this activity for applications as stabilizers in plastics, fuels, or food products.

Q & A

Basic: What are the established synthetic routes for 4-(1-Amino-3-methylbutyl)-2-chlorophenol, and how are intermediates characterized?

Answer:

A common synthetic approach involves condensation reactions followed by reduction steps . For example, chiral aminophenol derivatives (structurally analogous to the target compound) are synthesized by condensing substituted ketones with amines under mild conditions (e.g., methanol at room temperature for 48 hours), followed by sodium borohydride reduction in THF/ethanol mixtures . Key intermediates are characterized via:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of chiral centers and substituent positions.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% as per typical protocols) .

- Melting Point Analysis to verify crystallinity and stability.

Advanced: How can Response Surface Methodology (RSM) optimize reaction conditions for synthesizing this compound?

Answer:

RSM (specifically Central Composite Design, CCD ) is applied to evaluate interactions between variables such as pH, temperature, reagent molar ratios, and reaction time. For example:

- A 5-level CCD matrix can test variables (e.g., pH 2–10, temperature 20–60°C) and predict optimal yields .

- ANOVA validates model significance (R² > 0.99 indicates high predictive accuracy) .

- Contradictions : While pH 4–5 is optimal for adsorption of chlorophenol derivatives in environmental studies , synthesis may require alkaline conditions (pH 8–10) to stabilize intermediates.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- SEM/XRD : Scanning Electron Microscopy (SEM) reveals particle morphology (e.g., spherical vs. thread-like structures in nZVI analogs), while X-Ray Diffractometry (XRD) confirms crystallinity and phase composition (e.g., peaks at 2θ = 31.5°–71.5° for iron-based adsorbents) .

- FT-IR : Identifies functional groups (e.g., –NH₂ stretching at 3300–3500 cm⁻¹, phenolic –OH at 3200–3600 cm⁻¹) .

- UV-Vis Spectrophotometry : Quantifies residual phenol concentrations (λmax = 520 nm) in degradation studies .

Advanced: How do pH and adsorbent dosage influence the degradation efficiency of chlorophenol derivatives?

Answer:

- pH Dependence : At pH < 4, protonation of amino groups enhances electrostatic attraction between the compound and adsorbents (e.g., nZVI). Above pH 6, deprotonation reduces adsorption due to repulsion between negatively charged surfaces and phenoxide ions .

- Adsorbent Dosage : For nZVI, 1.33 g dosage achieves 100% removal of 2-chlorophenol at pH 4 . Excess adsorbent (>4.5 g) may cause particle aggregation, reducing surface area .

- Data Table Reference : See Table 3 in for variable-level effects on removal efficiency.

Basic: What are the environmental fate and toxicity concerns for chlorophenol derivatives?

Answer:

- Photolysis : 2-Chlorophenol undergoes direct photodegradation in natural waters, with half-lives ranging from hours to days depending on UV intensity .

- Bioaccumulation : Chlorophenols accumulate in soil organisms (e.g., earthworms) via hydrophobic interactions, posing ecotoxicological risks .

- Mutagenicity : Certain derivatives (e.g., 2,4-dichlorophenol) exhibit mutagenic activity in mammalian cell assays .

Advanced: How do intramolecular interactions (e.g., hydrogen bonding) affect the stability of this compound?

Answer:

- Intramolecular H-Bonding : Stabilizes molecular conformation (e.g., O–H⋯N bonds with distances <2.65 Å), as observed in crystal structures of analogous compounds .

- C–H⋯π Interactions : Weak interactions between aromatic rings and alkyl chains enhance crystalline packing, critical for storage stability .

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability; decomposition typically occurs above 200°C for similar aminophenols .

Basic: What experimental precautions are required when handling this compound?

Answer:

- Solubility : Use polar aprotic solvents (e.g., THF, DMF) to dissolve hydrophobic intermediates.

- Toxicity Mitigation : Employ fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation from chlorophenol derivatives .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of amine groups .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at the chloro-substituted position) using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate adsorption on catalytic surfaces (e.g., nZVI) to identify binding sites .

- Contradictions : Experimental data may conflict with theoretical predictions due to solvent effects or unaccounted steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.